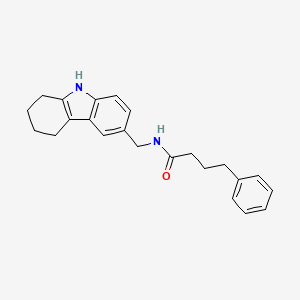

4-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide

Description

Properties

IUPAC Name |

4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c26-23(12-6-9-17-7-2-1-3-8-17)24-16-18-13-14-22-20(15-18)19-10-4-5-11-21(19)25-22/h1-3,7-8,13-15,25H,4-6,9-12,16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMXLHIBXSPNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with benzaldehyde derivatives under acidic conditions. The resulting intermediate is then further modified to introduce the butanamide group and the phenyl moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 4-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide has shown potential in various bioassays, indicating possible biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 4-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide exerts its effects involves interactions with molecular targets and pathways. The phenyl group and the carbazole core may interact with various receptors and enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Carbazole Substituents

N-[(3R)-3-(Dimethylamino)-2,3,4,9-Tetrahydro-1H-Carbazol-6-yl]-4-Fluoro-benzamide Hydrochloride

- Structural Differences: Replaces the phenylbutanamide group with a 4-fluorobenzamide and introduces a dimethylamino group at the 3R position of the carbazole ring.

- Functional Implications: The dimethylamino group enhances solubility in polar solvents due to its basicity . The fluorobenzamide moiety may improve metabolic stability compared to phenylbutanamide, as fluorine often reduces oxidative degradation .

C4-CER Analogs (e.g., C4-GlcCER, C4-CER-A1)

- Structural Differences: Replace the tetrahydrocarbazole core with sphingosine or phytosphingosine backbones linked to short-chain butanoyl groups .

- The absence of an aromatic system in C4-CERs reduces planarity, impacting membrane interaction mechanisms .

Analogs with Modified Amide Chains

4-Azido-N-Phenylbutanamide (Compound 8 in )

- Structural Differences : Substitutes the tetrahydrocarbazole-methyl group with an azido-phenyl moiety.

- Functional Implications: The azide group enables click chemistry applications, such as bioconjugation, which are irrelevant to the non-reactive phenylbutanamide in the target compound . Reduced steric bulk may enhance solubility but limit target specificity .

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (Compound 3 in )

- Structural Differences : Replaces the tetrahydrocarbazole with a triazole ring and incorporates a phenylacetyl group.

- The ethyl carbamate group may confer hydrolytic instability compared to the stable butanamide linkage .

Data Table: Key Structural and Functional Comparisons

*LogP values are estimated based on substituent contributions.

Research Findings and Mechanistic Insights

- Hydrogen Bonding and Crystal Packing: The tetrahydrocarbazole core in the target compound likely forms π-π stacking interactions, while the butanamide chain participates in hydrogen bonding with adjacent molecules, as observed in similar carbazole derivatives . In contrast, triazole-containing analogs (e.g., Compound 3 in ) exhibit stronger hydrogen-bond networks due to the triazole’s dual hydrogen-bond acceptor/donor properties .

Synthetic Challenges :

- The methylene bridge in the target compound introduces conformational flexibility, complicating crystallographic analysis. Tools like SHELXL () and ORTEP-3 () are critical for resolving such structures .

- Fluorinated analogs (e.g., ) require precise control of stereochemistry, often necessitating chiral chromatography or asymmetric synthesis .

Biological Activity

4-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

Key Properties:

- Molecular Weight: 348.48 g/mol

- CAS Number: Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that carbazole derivatives often exhibit:

- Antitumor Activity: Many carbazole derivatives have shown significant antiproliferative effects against various cancer cell lines.

- Neuroprotective Effects: Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Properties: Certain derivatives have demonstrated antibacterial and antifungal activities.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with 4-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide and related compounds:

| Activity Type | Target/Cell Line | IC50/Activity Level |

|---|---|---|

| Antitumor | HCT116 (Colon Cancer) | IC50 = 0.37 - 0.96 µM |

| Neuroprotective | HT22 Neuronal Cells | Significant at 3 µM |

| Antibacterial | Staphylococcus aureus | Zones of inhibition: 16.82–26.08 mm at 50 µg/mL |

| Antifungal | Candida albicans | Zones of inhibition: 7.91–16.8 mm at 50 µg/mL |

Case Studies

-

Antitumor Activity Evaluation

A study by Kaushik et al. reported the synthesis of several N-substituted carbazoles and evaluated their antiproliferative effects on HCT116 and NCI-H460 cell lines. The compound demonstrated significant growth inhibition with an IC50 value ranging from to , indicating potent antitumor properties . -

Neuroprotective Studies

Research conducted on neuroprotective effects revealed that certain carbazole derivatives could protect HT22 neuronal cells from glutamate-induced injury. The compound exhibited protective effects at concentrations as low as , suggesting a potential for neurodegenerative disease therapies . -

Antimicrobial Testing

The antimicrobial activity was assessed through disc diffusion methods against various bacterial strains such as E. coli and Pseudomonas aeruginosa. Compounds derived from carbazole structures showed significant zones of inhibition, indicating their potential as antimicrobial agents .

Q & A

Q. What are the recommended experimental design strategies for optimizing the synthesis of 4-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide?

Methodological Answer: Utilize factorial design (e.g., Taguchi or Box-Behnken methods) to minimize the number of experiments while accounting for variables like temperature, solvent polarity, and catalyst loading. Statistical methods of experimental design (DoE) enable systematic optimization of reaction yield and purity . For example, orthogonal arrays can identify critical parameters influencing carbazole ring functionalization or amide bond formation. AI-driven simulations (e.g., COMSOL Multiphysics) further refine conditions by modeling reaction kinetics and thermodynamics .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer: Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) with computational tools for cross-validation. Molecular dynamics simulations (e.g., Gaussian or GAMESS) predict vibrational frequencies and NMR chemical shifts, which are compared to experimental data to confirm the carbazole-methylbutanamide scaffold . X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly in the tetrahydrocarbazole moiety .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using VASP or ORCA) model electronic properties like HOMO-LUMO gaps and solubility parameters. Molecular docking software (AutoDock, Schrödinger) predicts binding affinities to biological targets, aiding in hypothesis-driven drug discovery . COMSOL Multiphysics integrates AI to simulate diffusion coefficients and partition coefficients in membrane separation systems .

Q. How should researchers handle contradictory solubility or stability data across studies?

Methodological Answer: Conduct sensitivity analysis to identify environmental variables (e.g., pH, ionic strength) causing discrepancies. Replicate experiments under controlled conditions using standardized buffers and inert atmospheres. Statistical tools like ANOVA or principal component analysis (PCA) isolate confounding factors . Cross-reference with computational solubility predictions to reconcile outliers .

Q. What are the best practices for scaling up synthesis from lab to pilot plant?

Methodological Answer: Apply reaction engineering principles (e.g., dimensionless scaling parameters) to maintain heat/mass transfer efficiency. Membrane separation technologies (e.g., nanofiltration) can purify intermediates while avoiding thermal degradation . Process simulation software (Aspen Plus) models reactor dynamics and optimizes feed rates for continuous production .

Advanced Research Questions

Q. How can multi-variable interactions in catalytic systems for this compound be deconvoluted?

Methodological Answer: Use response surface methodology (RSM) with central composite design to map nonlinear relationships between catalyst concentration, pressure, and reaction time. Machine learning algorithms (e.g., random forest regression) identify synergistic effects and optimize turnover frequencies . In-situ spectroscopic monitoring (e.g., Raman or IR) tracks intermediate species to validate mechanistic hypotheses .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs?

Methodological Answer: Chiral chromatography (HPLC with polysaccharide columns) or capillary electrophoresis resolves enantiomers. For polymorphic forms, pair X-ray powder diffraction (XRPD) with differential scanning calorimetry (DSC). Membrane-based enantioselective separation, leveraging molecularly imprinted polymers (MIPs), offers scalable alternatives .

Q. How can theoretical models be integrated with experimental data to predict metabolic pathways?

Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using metabolic databases (e.g., MetaCyc). Molecular dynamics simulations predict cytochrome P450 binding sites, while LC-MS/MS validates metabolites in hepatocyte assays . Bayesian networks reconcile in silico predictions with empirical data to refine metabolic trees .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer: Accelerated stability testing (ICH Q1A guidelines) under varying humidity and temperature profiles identifies degradation pathways. Antioxidants (e.g., BHT) or lyoprotectants (trehalose) are screened via DoE. Mass spectrometry (UPLC-QTOF) characterizes degradation products, guiding formulation adjustments .

Q. How do structural modifications to the carbazole core impact bioactivity?

Methodological Answer: Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, followed by virtual screening against target proteins (e.g., kinases). Free-energy perturbation (FEP) calculations quantify binding energy changes, while SPR assays validate affinity shifts. Comparative molecular field analysis (CoMFA) correlates substituent effects with activity .

Data Contradiction and Interdisciplinary Approaches

- Resolving Bioactivity Discrepancies : Cross-validate assays (e.g., cell-based vs. biochemical) using standardized protocols. Meta-analysis of published data identifies assay-specific biases (e.g., solvent effects on membrane permeability) .

- Interdisciplinary Integration : Combine chemical engineering principles (e.g., reactor design ) with medicinal chemistry insights to optimize both synthetic efficiency and pharmacological profiles.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.